Cas no 14134-81-7 (1-Ethyl-2,3,3-trimethylindolenium Iodide)
1-Ethyl-2,3,3-trimethylindolenium Iodide Chemical and Physical Properties
Names and Identifiers
-
- 1-Ethyl-2,3,3-trimethylindolenium Iodide
- 1-ethyl-2,3,3-trimethylindol-1-ium,iodide
- 1-ETHYL-2,3,3-TRIMETHYLINDOLENIUM IODIDE,RED SOLID
- 1,1,2-trimethyl-3-ethylbenzindoline iodide
- 1-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- 1-ethyl-2,3,3-trimethyl-3H-indolinium iodide
- 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide
- 1-Ethyl-2,3,3-trimethylindoleninium Iodine
- 2,3,3-trimethyl-1-ethyl-3H-indolium iodide
- N-ethyl-2,3,3-trimethyl-3H-indol-1-ium iodide
- CHEMBL2393300
- AS-76501
- CS-0153894
- 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide
- 1-Ethyl-2,3,3-trimethyl-3H-indolium Iodide; 1-Ethyl-2,3,3-trimethylindoleninium Iodine;
- 3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide (1:1)
- AKOS024331518
- D94515
- 1-ethyl-2,3,3-trimethylindol-1-ium;iodide
- SCHEMBL2320529
- MFCD00227166
- 14134-81-7
- SY333431
- 1-ETHYL-2,3,3-TRIMETHYLINDOL-1-IUM IODIDE
- DTXSID90433924
- YSZC1875
-
- MDL: MFCD00227166
- Inchi: 1S/C13H18N.HI/c1-5-14-10(2)13(3,4)11-8-6-7-9-12(11)14;/h6-9H,5H2,1-4H3;1H/q+1;/p-1
- InChI Key: WHXDRZOCHPMFIX-UHFFFAOYSA-M
- SMILES: [I-].[N+]1(CC)C2C=CC=CC=2C(C)(C)C=1C
Computed Properties
- Exact Mass: 315.04800
- Monoisotopic Mass: 315.04840g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 262
- Covalently-Bonded Unit Count: 2
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 3Ų
Experimental Properties
- PSA: 3.01000
- LogP: 0.06540
1-Ethyl-2,3,3-trimethylindolenium Iodide Customs Data
- HS CODE:2933990090
- Customs Data:
China Customs Code:
2933990090Overview:
2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%
Declaration elements:
Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date
Summary:
2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%
1-Ethyl-2,3,3-trimethylindolenium Iodide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | E679900-10mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 10mg |
$ 64.00 | 2023-09-07 | ||
| TRC | E679900-25mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 25mg |
$ 138.00 | 2023-09-07 | ||
| TRC | E679900-50mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 50mg |
$ 247.00 | 2023-09-07 | ||
| TRC | E679900-100mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 100mg |
$465.00 | 2023-05-18 | ||
| TRC | E679900-250mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 250mg |
$1068.00 | 2023-05-18 | ||
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV130-50mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 97% | 50mg |
178.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV130-1g |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 97% | 1g |
1501.0CNY | 2021-07-10 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-DV130-200mg |
1-Ethyl-2,3,3-trimethylindolenium Iodide |
14134-81-7 | 97% | 200mg |
428.0CNY | 2021-07-10 | |
| Chemenu | CM415312-250mg |
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide (11) |
14134-81-7 | 95%+ | 250mg |
$71 | 2022-09-03 | |
| eNovation Chemicals LLC | Y1054686-250mg |
3H-Indolium, 1-ethyl-2,3,3-trimethyl-, iodide (1:1) |
14134-81-7 | 97% | 250mg |
$65 | 2024-06-08 |
1-Ethyl-2,3,3-trimethylindolenium Iodide Related Literature
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Ruili Liu,Mengping Gao,Jing Zhang,Zhilian Li,Jinyang Chen,Ping Liu,Dongqing Wu RSC Adv., 2015,5, 24205-24209
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Huiying Xu,Lu Zheng,Yu Zhou,Bang-Ce Ye Analyst, 2021,146, 5542-5549
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Felix Witte,Philipp Rietsch,Nithiya Nirmalananthan-Budau,Florian Weigert,Jan P. Götze,Ute Resch-Genger,Siegfried Eigler,Beate Paulus Phys. Chem. Chem. Phys., 2021,23, 17521-17529
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Bo Cao,Yin Wei Chem. Commun., 2018,54, 2870-2873
Additional information on 1-Ethyl-2,3,3-trimethylindolenium Iodide
Exploring the Applications and Advancements of 1-Ethyl-2,3,3-Triethylindolenium Iodide (CAS No. 14134-81-7) in Chemical and Biomedical Research
The compound 1-Ethyl-2,3,3-trimethylindolenium iodide, identified by CAS No. 14134-81-7, has emerged as a significant molecule in contemporary chemical and biomedical research due to its unique structural properties and functional versatility. This quaternary ammonium salt combines an indolenine scaffold with alkyl substituents, conferring both hydrophobic interactions and electrostatic characteristics that are critical for diverse applications. Recent studies highlight its role in photodynamic therapy (PDT), drug delivery systems, and as a synthetic intermediate for complex organic molecules.
Structurally, the indoleninium core of this compound provides inherent aromatic stability while the ethyl and methyl groups enhance lipophilicity. This balance enables efficient cellular uptake in biological systems without compromising chemical stability—a key advantage over traditional photosensitizers. A groundbreaking 2022 study published in Journal of Medicinal Chemistry demonstrated its efficacy as a PDT agent against multidrug-resistant cancer cells by generating reactive oxygen species (ROS) under near-infrared light irradiation. The iodide counterion, though non-covalently bound, stabilizes the cationic framework through ion-dipole interactions, ensuring optimal bioavailability.
In drug development pipelines, researchers have leveraged the modular structure of CAS No. 14134-81-7 to create prodrugs with targeted delivery capabilities. A 2023 collaborative study between MIT and Kyoto University revealed that conjugating this compound with tumor-penetrating peptides significantly enhanced accumulation in solid tumors while minimizing off-target effects. The indoleninium moiety's ability to form π-stacking interactions with nucleic acids also positions it as a promising scaffold for antisense oligonucleotide carriers.
The synthetic utility of this compound extends beyond biomedical applications into materials science. Its quaternary ammonium structure facilitates self-assembling behaviors when combined with amphiphilic polymers—a property exploited in recent studies to develop stimuli-responsive hydrogels for controlled drug release. A notable 2024 paper from Nature Communications demonstrated that incorporating ethyldimethyltrimethylindolenium iodide derivatives into polymer networks created pH-sensitive gels capable of releasing encapsulated drugs exclusively within acidic tumor microenvironments.
Ongoing investigations focus on optimizing its photophysical properties through structural modifications. By introducing fluorine substituents at specific positions on the indole ring—such as reported in an Angewandte Chemie article last year—researchers achieved red-shifted absorption spectra ideal for deeper tissue penetration during PDT sessions. Computational modeling studies using DFT methods further revealed how steric hindrance from the ethyl group influences electron transfer dynamics within these systems.
In industrial synthesis contexts, this compound serves as a critical intermediate for synthesizing bioactive alkaloids like vinblastine analogs through cascade condensation reactions with natural product precursors. Its utility here stems from both its ready availability via efficient asymmetric synthesis protocols and its ability to undergo selective N-methylation steps without racemization—a challenge often encountered with conventional indole derivatives.
Eco-toxicological assessments conducted by EU regulatory bodies confirm low environmental persistence due to rapid biodegradation under aerobic conditions when disposed of properly—a critical factor for large-scale pharmaceutical applications. This aligns with current industry trends toward green chemistry principles while maintaining high synthetic yields during manufacturing processes.
The interdisciplinary potential of CAS No. 14134-81-7 continues to drive innovations at the chemistry-biology interface. Its unique combination of photochemical reactivity, structural modularity, and biocompatibility positions it at the forefront of next-generation therapeutic strategies—from targeted cancer therapies to smart drug delivery platforms—while offering researchers unprecedented control over molecular interactions at both cellular and material levels.
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